molecular formula C20H23N5O4 B11182749 Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11182749
M. Wt: 397.4 g/mol
InChI Key: WHWOSEZVVXCQAW-UHFFFAOYSA-N
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Description

Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a furan ring, a pyridine ring, and a piperazine moiety, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of furan-2-carboxylic acid with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with 4-(pyridin-2-yl)piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a furan ring, a pyridine ring, and a piperazine moiety, along with the tetrahydropyrimidine structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

Ethyl 6-(furan-2-yl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Basic Information

PropertyDetails
Common Name This compound
CAS Number 908497-11-0
Molecular Formula C20H23N5O4
Molecular Weight 397.43 g/mol

Structural Characteristics

The compound features a complex structure that includes a furan ring, a pyridine moiety, and a tetrahydropyrimidine framework. These structural elements are significant for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Activity

MicroorganismActivity
Staphylococcus aureus Inhibitory effect observed
Escherichia coli Moderate activity noted
Candida albicans Effective against fungal strains

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. In animal models of neurodegeneration, it has been observed to reduce oxidative stress and improve cognitive function.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of ethyl 6-(furan-2-yl)-4-oxo compounds in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity to normal cells.

Case Study 2: Antimicrobial Testing

A collaborative study involving multiple institutions assessed the antimicrobial properties of the compound against clinical isolates. The findings revealed that the compound had superior efficacy compared to conventional antibiotics in certain strains of bacteria.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 4-(furan-2-yl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H23N5O4/c1-2-28-19(27)16-17(14-6-5-13-29-14)22-20(23-18(16)26)25-11-9-24(10-12-25)15-7-3-4-8-21-15/h3-8,13,16-17H,2,9-12H2,1H3,(H,22,23,26)

InChI Key

WHWOSEZVVXCQAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=CC=CO4

Origin of Product

United States

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